N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has an amide group (-CONH2), a thioether group (-S-), and multiple fluorobenzyl groups (C6H4F). These functional groups suggest that this compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the amide group could result in a planar structure due to the sp2 hybridization of these atoms. The fluorobenzyl groups could add complexity to the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and electronegativity. The amide group could allow for hydrogen bonding, potentially increasing its solubility in water .Scientific Research Applications
Drug Discovery and Metabolic Studies
1. HIV Integrase Inhibitors
Compounds structurally related to the specified chemical have been studied for their potential as HIV integrase inhibitors, crucial for antiretroviral therapy. Research utilizing 19F-NMR spectroscopy has provided insights into the metabolism and disposition of such inhibitors, aiding in the selection of candidates for further development (Monteagudo et al., 2007).
2. Antitumor Agents
The synthesis and biological evaluation of benzoyl ring halogenated pyrimidine antifolates as inhibitors of thymidylate synthase, a key target in antitumor therapy, exemplify the application of similar compounds in cancer research (Gangjee et al., 2004).
Chemical Synthesis and Reactivity
3. Novel Synthesis Methods
Automated radiochemical synthesis of thiol reactive synthons for radiolabeling peptides and proteins demonstrates the importance of fluorinated compounds in developing diagnostic and therapeutic tools (Kiesewetter et al., 2011).
4. Dual Inhibitors of Enzymatic Targets
Synthesis efforts have led to compounds that act as dual inhibitors of dihydrofolate reductase and thymidylate synthase, highlighting the role of such chemicals in crafting multifunctional antitumor agents (Gangjee et al., 2005).
Antibacterial and Antioxidant Applications
5. Antimicrobial and Antioxidant Potential
The exploration of newly synthesized quinazoline derivatives has uncovered potent antimicrobial and antioxidant properties, demonstrating the broad applicability of these compounds in addressing microbial resistance and oxidative stress (Kumar et al., 2011).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be used in materials science, future research could involve testing its physical properties and performance in various applications .
Properties
CAS No. |
872608-44-1 |
---|---|
Molecular Formula |
C20H16F3N5O3S |
Molecular Weight |
463.44 |
IUPAC Name |
N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H16F3N5O3S/c21-12-4-1-10(2-5-12)8-25-15(29)9-32-20-27-17(24)16(19(31)28-20)26-18(30)11-3-6-13(22)14(23)7-11/h1-7H,8-9H2,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
RCMGMLFCQHBHOC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.